molecular formula C31H28N6O2 B2544941 BI-2852

BI-2852

Cat. No.: B2544941
M. Wt: 516.6 g/mol
InChI Key: JYEQLXOWWLNVDX-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-2852 is a potent inhibitor of the KRAS protein, specifically targeting the switch I/II pocket. KRAS is a member of the RAS family of small GTPases, which play a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in KRAS are commonly found in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-2852 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its binding affinity and specificity for the KRAS protein. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring consistent quality and purity through rigorous quality control measures. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BI-2852 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified derivatives of this compound, which can be used to study structure-activity relationships and optimize the compound’s properties for specific applications .

Scientific Research Applications

Chemistry

In chemistry, BI-2852 is used as a tool compound to study the structure and function of the KRAS protein. It helps researchers understand the binding interactions and conformational changes that occur upon inhibitor binding .

Biology

In biological research, this compound is used to investigate the role of KRAS in cell signaling pathways. It helps elucidate the downstream effects of KRAS inhibition on cellular processes such as proliferation, apoptosis, and differentiation .

Medicine

In medicine, this compound is being explored as a potential therapeutic agent for cancers with KRAS mutations. Preclinical studies have shown promising results in inhibiting tumor growth and enhancing the efficacy of other cancer therapies .

Industry

In the pharmaceutical industry, this compound serves as a lead compound for the development of new KRAS inhibitors. Its structure and binding properties provide valuable insights for designing more potent and selective inhibitors .

Mechanism of Action

BI-2852 exerts its effects by binding to the switch I/II pocket of the KRAS protein. This binding prevents the interaction of KRAS with its downstream effectors, such as guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). As a result, the downstream signaling pathways that promote cell growth and survival are inhibited, leading to antiproliferative effects in KRAS mutant cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BI-2852

This compound is unique in its ability to bind to both the active and inactive forms of KRAS, unlike covalent inhibitors that specifically target the G12C mutation. This broader binding profile makes this compound a versatile tool for studying KRAS biology and developing new therapeutic strategies .

Properties

IUPAC Name

(3S)-5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEQLXOWWLNVDX-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)[C@@H]6C7=C(C=CC(=C7)O)C(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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